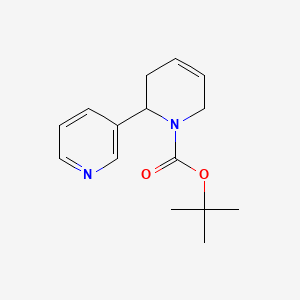

rac-N-Boc Anatabine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

rac-N-Boc Anatabine: is a derivative of anatabine, an alkaloid found in plants of the Solanaceae family, such as tobacco and eggplant. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of anatabine. This modification enhances the compound’s stability and makes it suitable for various synthetic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rac-N-Boc Anatabine typically involves the following steps:

Protection of Anatabine: Anatabine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of this compound.

Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: rac-N-Boc Anatabine undergoes various chemical reactions, including:

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free anatabine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

Deprotected Anatabine: Obtained after removal of the Boc group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Oxidized and Reduced Products: Depending on the specific oxidation or reduction reactions performed.

Aplicaciones Científicas De Investigación

rac-N-Boc Anatabine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, anatabine.

Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and neuroprotective effects.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of rac-N-Boc Anatabine is closely related to that of anatabine. Anatabine acts as a cholinergic agonist, binding to cholinergic receptors and modulating inflammatory responses. It inhibits key signaling pathways such as the Janus kinase-signal transducer and activator of transcription 3 pathway and the glycogen synthase kinase 3 beta-inhibitor of nuclear factor kappa B kinase-nuclear factor kappa B axis. This results in the suppression of cytokine release and reduction of inflammation .

Comparación Con Compuestos Similares

Anatabine: The parent compound, known for its anti-inflammatory properties.

Nicotine: Another alkaloid found in tobacco, with similar cholinergic activity.

Anabasine: A related alkaloid with similar chemical structure and biological activity

Uniqueness of rac-N-Boc Anatabine: this compound is unique due to the presence of the Boc protecting group, which enhances its stability and makes it more suitable for synthetic applications. This modification allows for easier handling and manipulation in various chemical reactions, making it a valuable intermediate in organic synthesis .

Actividad Biológica

Rac-N-Boc anatabine is a synthetic derivative of anatabine, an alkaloid primarily found in plants of the Solanaceae family, including tobacco and eggplant. This compound has garnered attention for its potential therapeutic properties, particularly in the context of inflammation and neurodegenerative diseases. The biological activity of this compound is characterized by its interactions with various cellular pathways and its effects on inflammatory responses.

This compound exhibits several mechanisms that contribute to its biological activity:

- NRF2 Activation : Recent studies indicate that this compound acts as an activator of the NRF2 (nuclear factor erythroid 2-related factor 2) pathway, which plays a critical role in cellular defense against oxidative stress. Activation of NRF2 leads to the transcription of genes involved in antioxidant responses, thereby mitigating oxidative damage in cells .

-

Inhibition of Inflammatory Pathways : this compound has been shown to inhibit key inflammatory signaling pathways, including:

- NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) : This pathway is crucial for the expression of pro-inflammatory cytokines. This compound prevents NF-κB phosphorylation, thereby reducing the production of inflammatory mediators such as IL-6 and TNF-α .

- STAT3 (Signal Transducer and Activator of Transcription 3) : The compound also inhibits STAT3 phosphorylation, which is often activated in response to inflammatory stimuli like lipopolysaccharides (LPS). This inhibition contributes to its anti-inflammatory effects in both in vitro and in vivo models .

- Modulation of Cytokine Production : In animal models, this compound has demonstrated the ability to reduce levels of pro-inflammatory cytokines while increasing anti-inflammatory cytokines such as IL-10. This shift in cytokine balance further supports its potential as a therapeutic agent for inflammatory conditions .

In Vivo Studies

Several studies have explored the effects of this compound in animal models:

- Alzheimer's Disease Model : In transgenic mice models of Alzheimer's disease, chronic administration of this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in the brain, suggesting a neuroprotective effect through modulation of neuroinflammation .

- Chronic Inflammation Models : In models simulating chronic inflammation, this compound was effective at reducing inflammation markers and improving overall health outcomes, indicating its potential utility in treating chronic inflammatory diseases .

Case Studies

A notable case series documented the effects of a topical formulation containing this compound on skin conditions such as rosacea. Patients reported improvements in skin appearance and reductions in inflammatory symptoms after consistent use .

Data Table

| Study | Model | Key Findings |

|---|---|---|

| Paris et al., 2011 | Alzheimer’s Disease Mouse Model | Reduced TNF-α and IL-6 levels; inhibited STAT3 phosphorylation |

| Xia et al., 2021 | Chronic Inflammation Mouse Model | Dose-dependent reduction in IL-6 and TNF-α; increased IL-10 levels |

| Lanier et al., 2013 | Rosacea Case Series | Improved skin condition; reduced inflammation |

Propiedades

IUPAC Name |

tert-butyl 2-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-5-4-8-13(17)12-7-6-9-16-11-12/h4-7,9,11,13H,8,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAWGJPFWVBKFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CCC1C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675709 |

Source

|

| Record name | tert-Butyl 3,6-dihydro[2,3'-bipyridine]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-12-4 |

Source

|

| Record name | tert-Butyl 3,6-dihydro[2,3'-bipyridine]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.